molecular formula C15H12N2OS B2701849 Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide CAS No. 339014-15-2

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide

Cat. No. B2701849
M. Wt: 268.33
InChI Key: XNQSCZPDOBRILD-UHFFFAOYSA-N
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Description

“Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of Honokiol, a bioactive component from Magnoliae officinalis Cortex . The compound is part of a series of honokiol analogues synthesized by introducing various 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H )-ones to its molecule .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-methyl-2-phenyl-1 H -imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization and nucleophilic alkylation . In one example, refluxing of a potassium salt with phenacyl bromide in ethanol/water gave a related compound in a 76% yield .

Scientific Research Applications

Application 1: Synthesis of Imidazole Containing 1,3,4-oxadiazole Moiety

  • Summary of the Application : A promising imidazole compound was synthesized through a specific route. The reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) afforded a potassium salt. Refluxing of this salt with phenacyl bromide in ethanol/water (1:1) gave a compound in a 76% yield .
  • Methods of Application or Experimental Procedures : The synthesis involved the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) to afford a potassium salt. This salt was then refluxed with phenacyl bromide in ethanol/water (1:1) to yield the final compound .
  • Results or Outcomes : The structure of the synthesized heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance .

Application 2: Biological Activity of 1,3,4-Oxadiazoles

  • Summary of the Application : Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring. Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
  • Methods of Application or Experimental Procedures : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .
  • Results or Outcomes : It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties. In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

Application 3: Synthesis of Imidazole Containing 1,3,4-oxadiazole Moiety

  • Summary of the Application : Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • Methods of Application or Experimental Procedures : The synthesis involved the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) to afford a potassium salt .
  • Results or Outcomes : These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Application 4: Potential Viral Entry Inhibitors against SARS-CoV-2

  • Summary of the Application : A series of novel honokiol analogues were synthesized by introducing various 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H )-ones to its molecule .
  • Methods of Application or Experimental Procedures : In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .
  • Results or Outcomes : As a result, 6a and 6p demonstrated antiviral entry effect with IC 50 values of 29.23 and 9.82 µM, respectively .

Application 5: Synthesis of 1,2,4-Oxadiazolium Salts

  • Summary of the Application : 1,2,4-Oxadiazolium salts are synthesized through a specific route. The reaction of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
  • Methods of Application or Experimental Procedures : The synthesis involved the reaction of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives with 18-fold excess of MeI .
  • Results or Outcomes : The structure of the synthesized heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance .

Application 6: Synthesis and Biological Evaluation of Honokiol Derivatives

  • Summary of the Application : A series of novel honokiol analogues were synthesized by introducing various 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H )-ones to its molecule .
  • Methods of Application or Experimental Procedures : In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .
  • Results or Outcomes : As a result, 6a and 6p demonstrated antiviral entry effect with IC 50 values of 29.23 and 9.82 µM, respectively .

Future Directions

The future directions for the study of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide” and similar compounds could involve further exploration of their potential as antiviral molecules, particularly against SARS-CoV-2 . Additionally, the antiviral efficacy of these compounds needs to be validated on SARS-CoV-2 viral strains in a biosafety level 3 facility .

properties

IUPAC Name

2-(2-methylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-17-16-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQSCZPDOBRILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide

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